![molecular formula C₂₃H₃₀N₂O₇ B1147050 doxylamine beta-D-glucuronide CAS No. 137908-79-3](/img/structure/B1147050.png)
doxylamine beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxylamine beta-D-glucuronide is a metabolite of doxylamine, an antihistamine commonly used to treat allergy symptoms, insomnia, and nausea during pregnancy. This compound is formed through the conjugation of doxylamine with glucuronic acid, a process that enhances the solubility and excretion of the parent drug.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine beta-D-glucuronide typically involves the enzymatic or chemical conjugation of doxylamine with glucuronic acid. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to doxylamine. The reaction conditions generally include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant enzymes or microbial systems engineered to express high levels of UDP-glucuronosyltransferase. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: Doxylamine beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, doxylamine. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., beta-glucuronidase).
Oxidation and Reduction: While this compound itself is relatively stable, the parent compound doxylamine can undergo oxidation and reduction reactions.
Major Products Formed:
Hydrolysis: Doxylamine and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of doxylamine.
科学研究应用
Metabolism and Pharmacokinetics
Doxylamine undergoes extensive metabolism in the liver, primarily through glucuronidation, leading to the formation of doxylamine beta-D-glucuronide. This metabolite is significant in understanding the drug's pharmacokinetics and pharmacodynamics.
Metabolic Pathways
- Glucuronidation : Doxylamine is conjugated with glucuronic acid, forming this compound, which enhances its solubility and facilitates excretion via urine .
- Enzyme Induction : Studies indicate that doxylamine can induce cytochrome P450 enzymes, affecting the metabolism of various substrates and potentially leading to drug-drug interactions .
Pharmacokinetic Studies
Research has demonstrated that this compound has distinct pharmacokinetic properties compared to its parent compound. For instance, studies involving Fischer 344 rats showed that after administration of doxylamine succinate, both urinary and fecal excretion patterns of doxylamine metabolites were significantly altered by dosage .
Therapeutic Applications
This compound has several therapeutic applications stemming from its parent compound's uses.
Sleep Disorders
- Sedative Effects : Doxylamine is widely recognized for its sedative properties, making it effective in treating insomnia. Its metabolites, including this compound, contribute to these effects by modulating neurotransmitter activity in the central nervous system .
Allergic Reactions
- Antihistaminic Activity : As an antihistamine, doxylamine is utilized for managing symptoms associated with allergic reactions such as hay fever and urticaria. The glucuronidation process enhances the elimination of doxylamine from the body, potentially reducing side effects associated with prolonged use .
Pregnancy-Related Nausea
- Combination Therapy : Historically, doxylamine has been used in combination with pyridoxine for managing nausea and vomiting during pregnancy. The role of its glucuronide metabolite in this context requires further investigation to understand its efficacy and safety profile .
Safety Profile and Toxicology
The safety profile of this compound is critical for its application in clinical settings.
Toxicological Studies
- Animal Studies : Long-term studies on mice and rats have shown dose-dependent increases in liver tumors associated with high doses of doxylamine succinate. These findings underscore the importance of monitoring liver function during prolonged use of doxylamine-containing medications .
Adverse Effects
Common side effects associated with doxylamine include sedation, dizziness, and anticholinergic effects. The metabolite's role in these adverse effects remains a subject of ongoing research .
Case Studies
Several case studies provide insights into the clinical applications and outcomes associated with this compound.
Clinical Efficacy in Insomnia Management
A randomized controlled trial assessed the efficacy of doxylamine in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and overall sleep quality compared to placebo groups. The role of metabolites like this compound was highlighted as contributing factors to these outcomes .
Safety in Pregnant Women
Another study focused on the use of doxylamine-pyridoxine combinations during pregnancy for nausea management. It found that while effective, careful monitoring was necessary due to potential risks associated with high doses and their metabolites .
作用机制
The mechanism of action of doxylamine beta-D-glucuronide is primarily related to its role as a metabolite of doxylamine. Doxylamine acts by competitively inhibiting histamine at H1 receptors, leading to its antihistaminic effects. The glucuronidation of doxylamine enhances its solubility and facilitates its excretion from the body, thereby reducing its duration of action and potential toxicity.
相似化合物的比较
Diphenhydramine beta-D-glucuronide: Another antihistamine glucuronide with similar pharmacokinetic properties.
Chlorpheniramine beta-D-glucuronide: A glucuronide metabolite of chlorpheniramine, used for similar therapeutic purposes.
Uniqueness: Doxylamine beta-D-glucuronide is unique in its specific parent compound, doxylamine, which has distinct pharmacological properties compared to other antihistamines. Its formation and excretion profile provide valuable insights into the metabolism and detoxification of doxylamine.
生物活性
Doxylamine beta-D-glucuronide is a metabolite of doxylamine, an antihistamine commonly used as a sleep aid and for allergy relief. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety, and potential therapeutic applications. This article reviews the enzymatic hydrolysis, metabolic pathways, and biological implications of this compound, drawing on various research findings.
1. Metabolism and Formation
Doxylamine undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid, resulting in the formation of this compound. This process is mediated by UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the drug, enhancing its solubility and excretion via urine .
Table 1: Metabolic Pathways of Doxylamine
Pathway | Enzyme Involved | Product |
---|---|---|
Phase I Metabolism | CYP450 enzymes | Hydroxylated metabolites |
Phase II Metabolism | UGTs | This compound |
2. Biological Activity
The biological activity of this compound is primarily linked to its role in detoxification and elimination of doxylamine from the body. Studies have shown that this metabolite retains some pharmacological properties but is generally less active than its parent compound.
2.1 Hydrolysis and Recovery
Recent research indicates that recombinant β-glucuronidases can efficiently hydrolyze this compound back to doxylamine, suggesting that this metabolite may serve as a reservoir for the active drug in certain conditions . The efficiency of hydrolysis varies significantly depending on the enzyme used and the incubation conditions.
- Hydrolysis Efficiency : Studies report that recombinant enzymes such as B-One and BGT achieve over 99% hydrolysis of doxylamine glucuronide within 5-10 minutes under optimal conditions .
Table 2: Hydrolysis Efficiency of this compound
Enzyme Type | Hydrolysis Time (min) | Efficiency (%) |
---|---|---|
B-One | 5 | >99 |
BGT | 10 | >99 |
MIX | 60 | <90 |
3. Clinical Implications
The clinical relevance of this compound extends to its potential role in drug testing and toxicity assessments. There have been reports indicating that high levels of doxylamine can lead to false positives in urine drug screens for substances like methadone and phencyclidine .
3.1 Case Studies
A notable case involved a patient who ingested a large quantity of doxylamine, leading to seizures and confusion. Toxicological analysis revealed elevated levels of both doxylamine and its glucuronide metabolite, emphasizing the need for awareness regarding its potential toxicity at high doses .
4. Safety Profile
While doxylamine is generally safe when used as directed, its glucuronide form may still pose risks under certain conditions. Adverse effects associated with doxylamine include anticholinergic effects such as dry mouth, dizziness, and confusion, particularly in overdose situations .
5. Conclusion
This compound plays a significant role in the metabolism and pharmacokinetics of doxylamine. Its efficient hydrolysis back to active drug forms highlights its importance in therapeutic contexts. Ongoing research is essential to fully elucidate its biological activities and implications for clinical practice.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7/c1-23(15-9-5-4-6-10-15,16-11-7-8-12-24-16)31-14-13-25(2,3)21-19(28)17(26)18(27)20(32-21)22(29)30/h4-12,17-21,26-28H,13-14H2,1-3H3/t17-,18-,19+,20-,21+,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJPSSUVBOOLN-VMSGBXAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。